molecular formula C7H5BrClNO2 B1291810 5-Bromo-1-chloro-2-methyl-3-nitrobenzene CAS No. 885519-13-1

5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Cat. No.: B1291810
CAS No.: 885519-13-1
M. Wt: 250.48 g/mol
InChI Key: KQMXGSGRIHBQGJ-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

Nitro compounds, such as 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, can be hazardous . They may cause skin and eye irritation, and may cause respiratory irritation . Prolonged or repeated exposure may cause damage to organs . They are harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene typically involves a multi-step process starting from simpler aromatic compounds. One common method involves the nitration of 2-methyl-1-chloro-4-nitrobenzene, followed by bromination under suitable conditions . The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination step involves the use of bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-chloro-2-methyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The combination of bromine, chlorine, methyl, and nitro groups provides a versatile scaffold for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

5-bromo-1-chloro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMXGSGRIHBQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646171
Record name 5-Bromo-1-chloro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-13-1
Record name 5-Bromo-1-chloro-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-chloro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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